Regiochemical Identity: The 5-Position Acetic Acid as a CRTH2 Pharmacophore Requirement
The target compound is a pyrimidin-5-yl acetic acid derivative. Patent WO2007062677 explicitly defines the pharmacologically active scaffold for CRTH2 receptor antagonism as requiring an acetic acid moiety at the pyrimidine 5-position [1]. The 4-isomer (CAS 54506-67-1), which is the closest commercially available analog, has the acetic acid at the 4-position and is not exemplified in the CRTH2 patent literature, indicating a loss of critical activity . This represents a binary functional differentiation where the target compound possesses the correct pharmacophoric anchor, whereas the 4-isomer does not.
| Evidence Dimension | Regiochemical alignment with CRTH2 pharmacophore |
|---|---|
| Target Compound Data | Acetic acid at pyrimidine 5-position (matches CRTH2 ligand scaffold per WO2007062677) |
| Comparator Or Baseline | 2-(2-isopropyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid (CAS 54506-67-1); acetic acid at 4-position |
| Quantified Difference | Qualitative: Target aligns with active series; comparator does not. No quantitative IC50 data available for either compound. |
| Conditions | Structural comparison based on patent disclosures for CRTH2 receptor ligands |
Why This Matters
For a medicinal chemistry program targeting CRTH2, purchasing the 4-isomer would introduce an inactive scaffold, potentially wasting synthesis and screening resources.
- [1] Thiazolyl- and pyrimidinyl-acetic acids and their use as CRTH2 receptor ligands. Patent WO2007062677A1, 2007. View Source
